An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document is designed to be a vital resource for researchers, offering both a theoretical framework and practical methodologies for the evaluation of key physicochemical parameters. While experimental data for this specific compound is emerging, this guide establishes a robust framework for its analysis by detailing established protocols and providing comparative data from structurally related analogs.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] A molecule's intrinsic characteristics, such as its solubility, lipophilicity, and ionization state, dictate its interaction with the physiological environment. Consequently, a comprehensive physicochemical profile is not merely a set of data points but a critical tool for predicting a compound's in vivo behavior and guiding its optimization.
The indazole scaffold, a key feature of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, is a privileged structure in medicinal chemistry, known for its diverse biological activities. The strategic placement of a bromine atom, a methyl group, and an acetamide moiety on this core structure is anticipated to modulate its physicochemical and pharmacological properties. This guide will delve into the essential parameters that define the drug-like potential of this compound.
Core Physicochemical Properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide and Related Analogs
A comprehensive understanding of a compound's physicochemical profile is essential for its development. Below is a summary of the known and predicted properties for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide, alongside data for structurally similar compounds to provide valuable context and a basis for comparison.
| Property | N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide | 6-AMINO-3-BROMO (1H)INDAZOLE (Analog) | 6-Bromo-1H-indazole-4-amino (Analog) | N-(1-acetyl-6-bromo-1h-indazol-3-yl)-acetamide (Analog) |
| CAS Number | 1788041-54-2[2] | 52347-72-5 | Not Available | 1238077-14-9 |
| Molecular Formula | C10H10BrN3O[2] | C7H6BrN3 | C7H6BrN3 | C11H10BrN3O2 |
| Molecular Weight | 268.11 g/mol [2] | 212.05 g/mol | 212.05 g/mol | 296.12 g/mol [3] |
| Melting Point | Data Not Available | 220 °C | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | 431.3±25.0 °C (Predicted) | 426.5±25.0 °C (Predicted)[4] | Data Not Available |
| logP (XLogP3) | Data Not Available | 1.61 | Data Not Available | 1.7[3] |
| pKa | Data Not Available | Data Not Available | 14.39±0.40 (Predicted)[4] | Data Not Available |
| Aqueous Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The data for the analog compounds are provided for comparative purposes to infer potential properties of the target compound. "Predicted" values are computationally derived and have not been experimentally verified.
Experimental Methodologies for Physicochemical Profiling
The following section outlines the gold-standard experimental protocols for determining the key physicochemical properties of a novel chemical entity like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the crystalline N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing lens.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Self-Validation: The accuracy of the melting point apparatus should be regularly calibrated using certified standards with known melting points.
Determination of Lipophilicity (logP)
Rationale: The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's absorption and distribution, as it reflects its ability to cross biological membranes.
Methodology: Shake-Flask Method
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System Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous shaking followed by separation.
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Partitioning: A known amount of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is dissolved in one of the phases, and the two phases are then mixed and shaken until equilibrium is reached.
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Phase Separation and Analysis: The two phases are separated by centrifugation. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Self-Validation: A set of standard compounds with known logP values should be run in parallel to validate the experimental setup and analytical method.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical factor for drug absorption. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream.
Methodology: Thermodynamic Shake-Flask Solubility Assay
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Sample Preparation: An excess amount of solid N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is added to a vial containing a specific volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).
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Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
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Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV.
Self-Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure that a saturated solution was achieved.
Ionization Constant (pKa) Determination
Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.
Methodology: UV-Vis Spectrophotometry
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Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is prepared in a suitable solvent (e.g., methanol or DMSO).
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Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
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Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Self-Validation: The experiment should be repeated at multiple wavelengths to ensure consistency of the determined pKa value.
Structural and Spectral Characterization
A comprehensive characterization of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide involves various spectroscopic techniques to confirm its chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts of the aromatic protons on the indazole ring, the methyl group protons, and the acetamide protons will be characteristic.
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¹³C NMR: Will reveal the number of unique carbon environments in the molecule, confirming the presence of the indazole core, the methyl group, and the acetamide carbonyl and methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:
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N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
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C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
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C-N stretch: Bands associated with the indazole ring and the amide group.
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Aromatic C-H and C=C stretches: Bands characteristic of the indazole ring system.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key physicochemical properties.
Caption: Experimental workflows for key physicochemical property determination.
Conclusion
This technical guide provides a foundational understanding of the critical physicochemical properties of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. By presenting detailed, field-proven methodologies for experimental determination and contextualizing the compound within a framework of structurally related analogs, this document serves as a practical resource for researchers in drug discovery and development. A thorough characterization of these properties is an indispensable step in advancing this promising molecule through the development pipeline, enabling informed decisions and ultimately contributing to the successful discovery of new therapeutic agents.
References
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6-Bromo-1H-indazole-4-amino - Physico-chemical Properties. ChemBK. (2024-04-09). [Link]
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Acetamide,n-(1-acetyl-6-bromo-1h-indazol-3-yl)- | C11H10BrN3O2 | CID - PubChem. (n.d.). PubChem. [Link]
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6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem. (n.d.). PubChem. [Link]
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1H-Indazole-3-acetamide, 6-bromo- | C9H8BrN3O | CID 129965632 - PubChem. (n.d.). PubChem. [Link]
